molecular formula C13H22N2O2 B4788265 N-(3,3-DIMETHYL-2-BUTANYL)-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE

N-(3,3-DIMETHYL-2-BUTANYL)-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE

Cat. No.: B4788265
M. Wt: 238.33 g/mol
InChI Key: WVIJHKMHAAOWNR-UHFFFAOYSA-N
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Description

N-(3,3-DIMETHYL-2-BUTANYL)-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound with a unique structure that includes an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-DIMETHYL-2-BUTANYL)-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoxazole ring and the subsequent attachment of the carboxamide group. Common reagents used in these reactions include strong acids or bases, and the reactions are often carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-DIMETHYL-2-BUTANYL)-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require strong oxidizing agents and controlled temperatures, while reduction reactions may require the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

N-(3,3-DIMETHYL-2-BUTANYL)-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of N-(3,3-DIMETHYL-2-BUTANYL)-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(3,3-DIMETHYL-2-BUTANYL)-3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXAMIDE include:

    3,3-Dimethyl-2-butanol: A related alcohol with similar structural features.

    3-Ethyl-5-methyl-4-isoxazolecarboxylic acid: A compound with a similar isoxazole ring but different functional groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications in various fields of research. Its unique structure allows it to interact with a wide range of molecular targets, making it a valuable compound for scientific studies.

Properties

IUPAC Name

N-(3,3-dimethylbutan-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-7-10-11(8(2)17-15-10)12(16)14-9(3)13(4,5)6/h9H,7H2,1-6H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIJHKMHAAOWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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